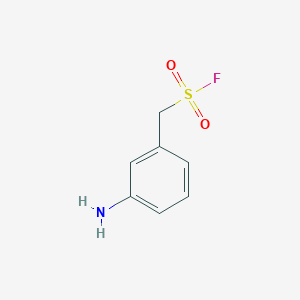

Methyl 5-(1-adamantyl)-2-methyl-3-furoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

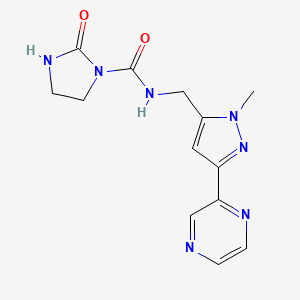

“Methyl 5-(1-adamantyl)-2-methyl-3-furoate” is a complex organic compound. It contains an adamantyl group, which is a tricyclic compound derived from adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, 1,3-dipolar addition of 1-(1-adamantyl)-2-diazoethanone to methyl acrylate gave methyl 3-(1-adamantylcarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylate .Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings. The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This structure contributes to the unique properties of adamantane and its derivatives.Chemical Reactions Analysis

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, the reaction of adamantane with formaldehyde and diethyl malonate in the presence of piperidine leads to the formation of 1,3,5,7-tetracarbomethoxybicyclo .Aplicaciones Científicas De Investigación

Synthesis of Unsaturated Adamantane Derivatives

Adamantane derivatives, including those with the 1-adamantyl group, are important in the synthesis of unsaturated adamantane derivatives . These compounds offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils .

Development of Novel Preparation Methods

The high reactivity of adamantane derivatives provides a platform for the development of novel methods for their preparation . This includes the synthesis of compounds with exocyclic double bonds and compounds with multiple side-chain bonds .

Polymerization Reactions

Adamantane derivatives are used in polymerization reactions to create higher diamond-like bulky polymers such as diamondoids . This is one of the most promising lines of research in adamantane chemistry .

Quantum-Chemical Calculations

Adamantane derivatives are used in quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .

Creation of New Materials

Adamantane derivatives are used in creating new materials based on natural and synthetic nanodiamonds . This has become increasingly relevant due to recent advances in this area .

Antimicrobial Activity

Some adamantane derivatives have shown antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans . This makes them potential candidates for the development of new antibacterial and antifungal agents .

Anti-inflammatory Activity

Certain adamantane derivatives have demonstrated anti-inflammatory activity in vivo using the carrageenan-induced paw oedema method in rats . This suggests their potential use in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 5-(1-adamantyl)-2-methylfuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O3/c1-10-14(16(18)19-2)6-15(20-10)17-7-11-3-12(8-17)5-13(4-11)9-17/h6,11-13H,3-5,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPLEDDDJJUNTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(1-adamantyl)-2-methyl-3-furoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2882336.png)

![8-(3,5-dimethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2882342.png)

![1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2882348.png)

![6-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2882352.png)